BenchChemオンラインストアへようこそ!

8-Bromo-6-fluoro-7-methylquinoline

HIV-1 integrase ALLINI antiviral resistance

8-Bromo-6-fluoro-7-methylquinoline (CAS 1420792-39-7; molecular formula C₁₀H₇BrFN; MW 240.07 g/mol) is a trisubstituted quinoline heterocycle bearing bromine at C-8, fluorine at C-6, and a methyl group at C-7. This substitution pattern places it at the intersection of two established structure–activity paradigms: (i) the 8-bromoquinoline motif, which has been shown in peer-reviewed antiviral research to retain full potency against the ALLINI-resistant HIV-1 integrase A128T mutant—unlike the 6-bromo regioisomer—, and (ii) the 6-fluoro-7-methylquinoline framework, a privileged scaffold in anti-infective medicinal chemistry.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
Cat. No. B11873259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-7-methylquinoline
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC=NC2=C1Br)F
InChIInChI=1S/C10H7BrFN/c1-6-8(12)5-7-3-2-4-13-10(7)9(6)11/h2-5H,1H3
InChIKeyYGBLSPIIGPMWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluoro-7-methylquinoline: A Trisubstituted Quinoline Building Block with a Differentiated 8-Bromo Handle for Antiviral Scaffold Design and Cross-Coupling Chemistry


8-Bromo-6-fluoro-7-methylquinoline (CAS 1420792-39-7; molecular formula C₁₀H₇BrFN; MW 240.07 g/mol) is a trisubstituted quinoline heterocycle bearing bromine at C-8, fluorine at C-6, and a methyl group at C-7 . This substitution pattern places it at the intersection of two established structure–activity paradigms: (i) the 8-bromoquinoline motif, which has been shown in peer-reviewed antiviral research to retain full potency against the ALLINI-resistant HIV-1 integrase A128T mutant—unlike the 6-bromo regioisomer—[1], and (ii) the 6-fluoro-7-methylquinoline framework, a privileged scaffold in anti-infective medicinal chemistry [2]. The compound is commercially supplied at ≥97–98% purity with supporting analytical documentation (NMR, HPLC, LC-MS) suitable for medicinal chemistry optimization and parallel library synthesis.

Why 8-Bromo-6-fluoro-7-methylquinoline Cannot Be Swapped for Simpler Bromoquinoline or Fluoroquinoline Analogs


The three substituents on this quinoline core—8-Br, 6-F, and 7-CH₃—operate in concert to define the compound's physicochemical and pharmacological profile. Removing the 7-methyl group (yielding 8-bromo-6-fluoroquinoline, CAS 22960-18-5) reduces the predicted LogP from approximately 3.0–3.4 to 2.57–2.9, altering membrane partitioning and pharmacokinetic behavior . Omitting the 8-bromo substituent (producing 6-fluoro-7-methylquinoline, CAS 1420789-98-5) eliminates the heavy-atom handle required for Suzuki–Miyaura cross-coupling and, critically, forfeits the resistance-sparing advantage of the 8-bromo motif observed in antiviral ALLINI programs [1]. Conversely, removing the 6-fluoro group (as in 8-bromo-7-methylquinoline, CAS 98203-08-8) strips away the electron-withdrawing fluorine that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C-6 position. These structural differences translate into divergent reactivity in palladium-catalyzed coupling reactions, differential binding at allosteric protein interfaces, and distinct metabolic profiles—making simple analog substitution scientifically unjustifiable.

Quantitative Differentiation Evidence for 8-Bromo-6-fluoro-7-methylquinoline vs. Closest Analogs


8-Bromo vs. 6-Bromo Substitution: Retention of Antiviral Potency Against the HIV-1 Integrase A128T Resistance Mutant

In a systematic study of multi-substituted quinoline-based ALLINIs, Dinh et al. (2022) demonstrated that the 8-bromo substitution pattern retains full antiviral effectiveness against the ALLINI-resistant HIV-1 integrase A128T mutant virus, whereas the 6-bromo analog suffers a significant loss of potency against the same mutant. 8-Bromo-6-fluoro-7-methylquinoline bears the 8-bromo substituent identified as resistance-sparing in this study [1]. While the published work did not test our exact trisubstituted compound, the structure–activity relationship (SAR) is position-specific: the bromine at C-8 (present in the target compound) is the critical determinant, not the bromine at C-6. This provides a class-level inference that the target compound is expected to retain activity against the A128T escape mutant, whereas a 6-bromo-6-fluoro-7-methylquinoline regioisomer would not.

HIV-1 integrase ALLINI antiviral resistance quinoline SAR

Predicted LogP Differentiation: 7-Methyl Group Elevates Lipophilicity by ~0.4–0.8 Log Units vs. Des-Methyl Analog

The 7-methyl substituent on 8-bromo-6-fluoro-7-methylquinoline contributes an additional methylene carbon and three hydrogen atoms relative to the des-methyl analog 8-bromo-6-fluoroquinoline (CAS 22960-18-5). The des-methyl analog has an experimentally validated ACD/LogP of 2.57 . Addition of a methyl group to an aromatic ring typically increases LogP by approximately 0.4–0.8 log units. Consistent with this, regioisomeric bromo-fluoro-methylquinolines with molecular formula C₁₀H₇BrFN (identical to the target compound) have reported LogP values in the range of 3.02–3.44 [1], supporting a predicted LogP of approximately 3.0–3.4 for the target compound. This represents a ~0.4–0.8 log unit increase over the des-methyl comparator, corresponding to a roughly 2.5- to 6-fold increase in octanol–water partition coefficient.

Lipophilicity LogP physicochemical properties drug-likeness

Bromine at C-8 as a Cross-Coupling Handle Enables Synthetic Elaboration Not Accessible with Des-Bromo Analogs

The 8-bromo substituent on 8-bromo-6-fluoro-7-methylquinoline serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings . In contrast, the des-bromo analog 6-fluoro-7-methylquinoline (CAS 1420789-98-5) lacks this reactive handle, requiring additional halogenation steps to install a coupling-competent leaving group. The 8-position bromine is particularly advantageous because: (i) it is sterically accessible (peri to the quinoline nitrogen but not ortho to the 7-methyl group), and (ii) bromine at C-8 has been explicitly utilized in the synthesis of HCV NS3 protease inhibitors where C8-bromo derivatives were key intermediates leading to the clinical candidate BI 201335 [1]. The target compound thus provides a ready-to-couple advanced intermediate that the des-bromo analog cannot match without additional synthetic manipulation.

Suzuki–Miyaura coupling cross-coupling C–C bond formation synthetic intermediate

6-Fluoro Substituent Blocks Metabolic Oxidation and Enhances Binding to ATP Pockets Relative to Non-Fluorinated 8-Bromoquinoline Analogs

The C-6 fluorine on the quinoline core is a well-precedented strategy for blocking cytochrome P450-mediated oxidative metabolism at that position. In quinoline-based kinase inhibitor programs, the electron-deficient environment created by C-6 fluorine has been shown to enhance hydrogen-bond acceptor properties of the neighboring carbonyl and quinoline nitrogen atoms, improving affinity for ATP-binding pockets . The non-fluorinated comparator 8-bromo-7-methylquinoline (CAS 98203-08-8, MW 222.08) lacks this fluorine and is therefore expected to be more susceptible to metabolic oxidation at C-6, potentially generating reactive metabolites. Additionally, the fluorine atom contributes to the target compound's higher molecular weight (240.07 vs. 222.08 g/mol) and altered electron distribution, affecting both passive permeability and target-binding electrostatics.

Metabolic stability fluorine substitution CYP oxidation kinase inhibitor design

Research and Industrial Application Scenarios for 8-Bromo-6-fluoro-7-methylquinoline


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Libraries

8-Bromo-6-fluoro-7-methylquinoline is optimally positioned as a core scaffold for generating focused libraries of ALLINIs. The 8-bromo substituent provides a built-in resistance-evasion advantage against the A128T mutant [1], while the 6-fluoro and 7-methyl groups offer additional vectors for modulating target engagement and pharmacokinetic properties. The C8-bromo handle enables rapid parallel diversification via Suzuki–Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups at the position most proximal to the IN dimer interface. Procurement of this pre-functionalized building block eliminates one to two synthetic steps per library member in a typical 48- or 96-well parallel synthesis format.

HCV NS3/4A Protease Inhibitor Intermediate Synthesis

The C8-bromoquinoline motif has established precedent as a key intermediate in the synthesis of potent HCV NS3 protease inhibitors, including the clinical candidate BI 201335 [2]. 8-Bromo-6-fluoro-7-methylquinoline can serve as a direct precursor for C8-arylation or C8-alkynylation reactions to generate analogs of this clinically validated chemotype. The pre-installed 6-fluoro and 7-methyl substituents provide additional vectors for SAR exploration around the quinoline core without requiring de novo scaffold synthesis.

Kinase Inhibitor Scaffold Diversification via Regioselective Cross-Coupling

The electron-deficient quinoline core created by the C-6 fluorine and C-8 bromine enhances hydrogen-bond acceptor properties of the ring nitrogen, improving affinity for kinase ATP-binding pockets . The 8-bromo handle can be exploited for regioselective Pd-catalyzed coupling to introduce diverse amine, amide, or aryl substituents, generating focused kinase inhibitor libraries. The 7-methyl group provides a steric and lipophilic tuning element orthogonal to the C8 diversification vector, enabling multi-parameter optimization of potency, selectivity, and drug-like properties.

Physicochemical Property Optimization in Lead Series with LogP Constraints

For programs where lipophilicity must be carefully controlled (e.g., CNS-penetrant leads requiring LogP 2–4, or anti-infective programs seeking to avoid hERG liability associated with high LogP), 8-bromo-6-fluoro-7-methylquinoline offers a predicted LogP of approximately 3.0–3.4—approximately 0.4–0.8 log units above the des-methyl analog (LogP 2.57) . This intermediate lipophilicity, combined with the C8-Br coupling handle, allows medicinal chemists to modulate LogP through the choice of coupling partner while maintaining the metabolic stability advantages of the 6-fluoro substituent.

Quote Request

Request a Quote for 8-Bromo-6-fluoro-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.